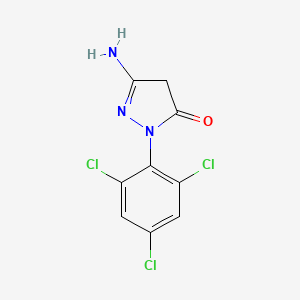
3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Cat. No. B1266990
Key on ui cas rn:
27241-31-2
M. Wt: 278.5 g/mol
InChI Key: FOGGKKWSFIESMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04435503
Procedure details


224 g (0.8 mole) of 3-amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one was dissolved in 3.5 l of tetrahydrofuran to which were added 144 ml (1.76 mol) of pyridine and 12 ml of nitrobenzene. To the mixture was gradually added dropwise 160 g (1.76 mol) of acryloyl chloride while cooling with ice and the mixture was stirred for about 2 hours. After adding 1 l of water, the mixture was extracted with 1.5 l of ethyl acetate, and the extract was dried with anhydrous sodium sulfate. After distilling off the solvent at fro 20° C. to 30° C. under reduced pressure, the residual oily product was dissolved in a mixture of 500 ml of water and 500 ml of ethanol, to which was then added 50 ml of an aqueous ammonia solution at room temperature. After stirring for 30 minutes, acetic acid was added to the mixture for neutralization and the crystals thus deposited were collected by filtration. By recrystallization from acetonitrile, 83 g (32% yield) of Coupler Monomer (5) was obtained.
Quantity
224 g
Type
reactant
Reaction Step One






Yield
32%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:6][C:5](=[O:7])[N:4]([C:8]2[C:13]([Cl:14])=[CH:12][C:11]([Cl:15])=[CH:10][C:9]=2[Cl:16])[N:3]=1.N1C=CC=CC=1.[N+](C1C=CC=CC=1)([O-])=O.[C:32](Cl)(=[O:35])[CH:33]=[CH2:34]>O1CCCC1.O>[Cl:14][C:13]1[CH:12]=[C:11]([Cl:15])[CH:10]=[C:9]([Cl:16])[C:8]=1[N:4]1[C:5](=[O:7])[CH2:6][C:2]([NH:1][C:32](=[O:35])[CH:33]=[CH2:34])=[N:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
224 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NN(C(C1)=O)C1=C(C=C(C=C1Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
3.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
144 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for about 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with 1.5 l of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extract was dried with anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the solvent at fro 20° C. to 30° C. under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residual oily product was dissolved in a mixture of 500 ml of water and 500 ml of ethanol, to which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added 50 ml of an aqueous ammonia solution at room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
acetic acid was added to the mixture for neutralization
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals thus deposited were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
By recrystallization from acetonitrile, 83 g (32% yield) of Coupler Monomer (5)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)N1N=C(CC1=O)NC(C=C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 32% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
